2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione
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Overview
Description
2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention due to its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of multifunctionalized isoindole-1,3-diones .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives include the reaction of phthalic anhydride with primary amines. This process is efficient and yields high-quality products suitable for various applications . Additionally, the use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form highly substituted isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoindoline nucleus.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. Reaction conditions often involve heating and the use of catalysts to facilitate the transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar chemical reactivity and applications.
Phthalimide: Another isoindole-1,3-dione derivative used in pharmaceuticals and agrochemicals.
Indole derivatives: Compounds with an indole nucleus that exhibit
Properties
IUPAC Name |
2-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-9-13(2)11-19(10-12)16(21)7-8-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRSAZFRYMGMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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